molecular formula C9H14Cl2N2O2S B7640303 N-(2-aminoethyl)-3-chloro-4-methylbenzenesulfonamide;hydrochloride

N-(2-aminoethyl)-3-chloro-4-methylbenzenesulfonamide;hydrochloride

Cat. No. B7640303
M. Wt: 285.19 g/mol
InChI Key: AVYYIUNLPCERBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-aminoethyl)-3-chloro-4-methylbenzenesulfonamide;hydrochloride, commonly known as ACMS or Sulfanilamide, is a sulfonamide antibiotic that has been used in scientific research for many years. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of ACMS is similar to other sulfonamide antibiotics. It works by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. Folic acid is essential for the growth and replication of bacteria, so by inhibiting its synthesis, ACMS can effectively kill or inhibit the growth of many different types of bacteria.
Biochemical and Physiological Effects
In addition to its antibacterial effects, ACMS has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. Additionally, ACMS has been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications.

Advantages and Limitations for Lab Experiments

One advantage of using ACMS in lab experiments is its broad-spectrum antibacterial activity. It can be used to study the effects of sulfonamides on many different types of bacteria, making it a valuable tool for studying bacterial infections. However, one limitation of using ACMS is that it can have toxic effects on mammalian cells at high concentrations, which can limit its use in certain types of experiments.

Future Directions

There are many potential future directions for research on ACMS. One area of interest is the development of new sulfonamide antibiotics with improved antibacterial activity and reduced toxicity. Additionally, there is interest in investigating the effects of ACMS on other biological processes, such as its potential role in the treatment of diabetes or cancer. Finally, there is interest in developing new methods for synthesizing ACMS and other sulfonamide antibiotics, which could lead to more efficient and cost-effective production methods.

Synthesis Methods

ACMS can be synthesized by reacting 3-chloro-4-methylbenzenesulfonyl chloride with ethylenediamine in the presence of a base such as sodium hydroxide. The resulting product is then acidified to obtain the hydrochloride salt of ACMS. This synthesis method has been well-established in the literature and has been used to produce large quantities of ACMS for scientific research.

Scientific Research Applications

ACMS has been widely used in scientific research as a tool to study various biological processes. It has been shown to inhibit the growth of many different types of bacteria, making it a valuable antibiotic for studying bacterial infections. Additionally, ACMS has been used to study the effects of sulfonamides on enzyme activity, as well as to investigate the role of sulfonamides in the development of drug resistance.

properties

IUPAC Name

N-(2-aminoethyl)-3-chloro-4-methylbenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2S.ClH/c1-7-2-3-8(6-9(7)10)15(13,14)12-5-4-11;/h2-3,6,12H,4-5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYYIUNLPCERBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.